molecular formula C17H18N2O2 B6629276 4-(2-benzylpyrrolidine-1-carbonyl)-1H-pyridin-2-one

4-(2-benzylpyrrolidine-1-carbonyl)-1H-pyridin-2-one

Cat. No.: B6629276
M. Wt: 282.34 g/mol
InChI Key: UZOTYZYOUGEIPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-benzylpyrrolidine-1-carbonyl)-1H-pyridin-2-one is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as BP-1-102 and is known for its ability to inhibit the activity of certain enzymes in the body.

Scientific Research Applications

BP-1-102 has been studied for its potential applications in a variety of scientific research fields. One area of research involves its use as a tool to study the function of certain enzymes in the body. BP-1-102 has been shown to inhibit the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair. This inhibition can be used to study the role of PARP in various cellular processes.
Another area of research involves the use of BP-1-102 in cancer research. PARP inhibitors like BP-1-102 have been shown to be effective in the treatment of certain types of cancer, such as ovarian and breast cancer. Research is ongoing to determine the potential of BP-1-102 as a cancer treatment.

Mechanism of Action

BP-1-102 works by inhibiting the activity of PARP enzymes. PARP enzymes are involved in the repair of DNA damage, and their inhibition can lead to the accumulation of DNA damage and ultimately cell death. BP-1-102 specifically targets the catalytic domain of PARP enzymes, preventing them from functioning properly.
Biochemical and Physiological Effects:
BP-1-102 has been shown to have a variety of biochemical and physiological effects. In addition to inhibiting PARP activity, BP-1-102 has been shown to induce apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo.

Advantages and Limitations for Lab Experiments

One advantage of using BP-1-102 in lab experiments is its specificity for PARP enzymes. This allows researchers to study the function of PARP enzymes without affecting other cellular processes. However, one limitation of using BP-1-102 is its potential toxicity. BP-1-102 has been shown to be toxic to certain types of cells, and care must be taken when using it in lab experiments.

Future Directions

There are several potential future directions for research on BP-1-102. One area of research involves the development of more potent PARP inhibitors. Another area of research involves the use of BP-1-102 in combination with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, research is ongoing to determine the potential of BP-1-102 in the treatment of other diseases, such as neurodegenerative disorders.

Synthesis Methods

BP-1-102 can be synthesized using a variety of methods. One common method involves the reaction of 2-acetylpyridine with benzylamine in the presence of acetic acid and hydrogen peroxide. This reaction yields the desired product, which can then be purified using column chromatography.

Properties

IUPAC Name

4-(2-benzylpyrrolidine-1-carbonyl)-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2/c20-16-12-14(8-9-18-16)17(21)19-10-4-7-15(19)11-13-5-2-1-3-6-13/h1-3,5-6,8-9,12,15H,4,7,10-11H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZOTYZYOUGEIPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C2=CC(=O)NC=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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